(Z)-ethyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[6-acetamido-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-3-29-20(27)11-25-15-9-8-14(23-13(2)26)10-19(15)32-22(25)24-21(28)18-12-30-16-6-4-5-7-17(16)31-18/h4-10,18H,3,11-12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNVSNRALMASAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic molecule with potential biological activity. Its structure incorporates multiple functional groups including an acetamido group, a thiazole ring, and a dioxine structure. This multifaceted composition suggests diverse biological interactions and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 429.48 g/mol. The unique arrangement of its components may enhance its pharmacological properties compared to simpler analogs.
Mechanisms of Biological Activity
Preliminary studies indicate that compounds with structural similarities to this compound exhibit various biological activities:
- Antimicrobial Activity : Compounds containing thiazole rings have shown significant antimicrobial effects against a range of pathogens.
- Anticancer Properties : Similar structures have been investigated for their potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The presence of ester functionalities may contribute to anti-inflammatory activities.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Studies typically focus on:
- High-throughput Screening : This technique allows for rapid assessment of biological activity across a range of concentrations.
- Molecular Docking Studies : These studies help predict how the compound interacts with specific biological targets.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their notable biological activities:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 6-Acetamido benzothiazole | Benzothiazole ring with acetamido group | Antimicrobial and anticancer |
| Dihydrobenzo[b][1,4]dioxine derivatives | Dioxine core structure | Antioxidant properties |
| Ethyl 2-(substituted thiazoles) | Thiazole ring with various substitutions | Antifungal and anti-inflammatory |
Case Studies
Recent research has highlighted the potential therapeutic applications of compounds similar to this compound:
- Anticancer Activity : A study demonstrated that derivatives of thiazole exhibited significant cytotoxic effects on breast cancer cells, suggesting that modifications to the thiazole ring could enhance activity against specific cancer types.
- Antimicrobial Efficacy : Research involving dioxine derivatives showed promising results against drug-resistant bacterial strains, indicating that the incorporation of dioxine structures could improve antimicrobial potency.
- Anti-inflammatory Effects : A compound structurally related to (Z)-ethyl 2-(6-acetamido...) was found to reduce inflammation in animal models of arthritis, showcasing its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
The compound is compared below with three structurally related derivatives, focusing on structural features , physicochemical properties , and hypothetical biological activity inferred from analogous systems.
Structural and Functional Group Analysis
Physicochemical Properties
Key Observations :
- The ethyl ester in the target compound improves solubility compared to the methyl analog, aligning with trends in ester chain length and hydrophilicity .
Hypothetical IC₅₀ Comparison :
| Compound | IC₅₀ (Hypothetical, μM) |
|---|---|
| Target Compound | 2.3 (Kinase Inhibition) |
| (Z)-Methyl Analog | 5.8 (Kinase Inhibition) |
| Indole Derivative | 8.4 (Receptor Binding) |
Q & A
Q. What are the recommended synthetic routes for preparing (Z)-ethyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?
Methodology :
- Condensation reactions : Use substituted benzaldehyde derivatives with ethanol/THF mixtures under reflux (4–6 hours) and glacial acetic acid catalysis to form imine linkages. Example: Reaction of 4-amino-triazole derivatives with aldehydes in ethanol under reflux .
- Hydrogenation : For intermediates requiring reduction, employ Pd/C catalysts (10% w/w) in ethanol/THF (3:1) at 35 psi hydrogen pressure for 6 hours .
- Purification : Recrystallize crude products from diethyl ether or ethanol to achieve >95% purity .
Q. How is the compound characterized to confirm its structure and purity?
Methodology :
- Spectroscopy : Use -NMR and -NMR to verify the presence of key functional groups (e.g., acetamido NH at δ 2.1–2.3 ppm, ethyl ester at δ 1.2–1.4 ppm) .
- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity (>97%) and detect byproducts .
- Elemental analysis : Confirm molecular formula (e.g., C, H, N, S percentages) .
Q. What biological activities are associated with structurally similar benzothiazole derivatives?
Methodology :
- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion methods. Related compounds show MIC values of 2–8 µg/mL .
- Structure-activity relationships (SAR) : Modify the 2,3-dihydrobenzo[d][1,4]dioxine moiety to enhance lipophilicity and membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
Methodology :
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, optimize reflux time (4–8 hours) and acetic acid concentration (3–7 drops) using response surface modeling .
- Bayesian optimization : Use machine learning to predict optimal conditions (e.g., 65°C, 5-hour reaction time) for >85% yield .
Q. How do structural variations in the 2,3-dihydrobenzo[b][1,4]dioxine moiety affect crystallinity and stability?
Methodology :
- X-ray crystallography : Resolve crystal structures to analyze packing efficiency and hydrogen-bonding networks. For example, methoxyimino derivatives form stable monoclinic crystals (space group P2/c) with intermolecular N–H···O interactions .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) and hygroscopicity .
Q. How should researchers address contradictions in biological activity data across studies?
Methodology :
Q. What computational tools are recommended for predicting the compound’s reactivity and electronic properties?
Methodology :
- DFT calculations : Analyze HOMO/LUMO energies (e.g., Gaussian09 with B3LYP/6-31G*) to predict nucleophilic/electrophilic sites. The imino group (LUMO ≈ -1.8 eV) is prone to nucleophilic attack .
- Molecular docking : Simulate interactions with bacterial penicillin-binding proteins (PBPs) to rationalize antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
